1-Allyl-1,3-dihydro-imidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
947534-52-3 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-prop-2-enyl-1H-imidazol-2-one |
InChI |
InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h2-3,5H,1,4H2,(H,7,9) |
InChI Key |
IFMYXEISCBSRJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CNC1=O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1 Allyl 1,3 Dihydro Imidazol 2 One
Reactions Involving the Allyl Moiety
The allyl group of 1-Allyl-1,3-dihydro-imidazol-2-one is a versatile handle for introducing molecular complexity. Its double bond and allylic position are sites for numerous chemical reactions.
Allylic Substitution Reactions
Allylic substitution reactions are a key class of transformations for this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position adjacent to the double bond. These reactions typically proceed through a π-allyl intermediate. libretexts.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds. nih.govrsc.org In the context of this compound and related N-allyl compounds, this reaction allows for the introduction of a wide range of nucleophiles with high levels of stereocontrol. nih.govsnnu.edu.cn The reaction generally involves the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile. libretexts.orgacs.orgnih.gov The enantioselectivity is controlled by the chiral ligand attached to the palladium catalyst. snnu.edu.cnacs.orgnih.gov
A variety of carbon nucleophiles, including non-stabilized ones, have been successfully employed in the palladium-catalyzed AAA of alkyl-substituted allyl reagents, yielding products with high enantioselectivities. nih.gov The choice of ligand is crucial for achieving high yields and enantioselectivities. For instance, phosphoramidite (B1245037) ligands have proven effective in the allylic C-H alkylation of α-alkenes with various nucleophiles. snnu.edu.cn
Table 1: Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation
| Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pyrazol-5-ones | Pd-phosphoramidite / Chiral Phosphoric Acid | Allylated pyrazolone (B3327878) | Excellent | snnu.edu.cn |
| Acyclic Amides | Palladium / Chiral Ligand | Allylated amide | High | nih.gov |
| Alkyl Sulfones | Palladium / Bidentate Diamidophosphite | Chiral homo-allylic sulfone | High | rsc.org |
The allyl group in this compound and similar structures exhibits reactivity towards a range of nucleophiles, including those based on carbon, nitrogen, and oxygen.
Carbon Nucleophiles: As discussed in the context of AAA, various carbon nucleophiles, such as malonates and their derivatives, readily participate in palladium-catalyzed allylic substitution reactions. acs.orgnih.gov The reaction of 1-allyl-3-ethyl-1-phenylurea with 4-bromotoluene (B49008) in the presence of a palladium catalyst and a base leads to the formation of an imidazolidin-2-one derivative through carboamination, though decomposition to N-allylaniline can be a side reaction. nih.govumich.edu
Nitrogen Nucleophiles: Allylic amination is a significant reaction for forming C-N bonds. libretexts.org Chiral iridium complexes have been shown to catalyze the allylic amination of carbonates and alcohols, providing access to chiral amines. libretexts.org The nucleophilic attack of an amine on a π-allyl intermediate can lead to the formation of an allylic amine. libretexts.org For instance, palladium complexes can catalyze the reaction of vinyloxirane with phthalimide. libretexts.org
Oxygen Nucleophiles: Allylic etherification can be achieved through the reaction with oxygen nucleophiles. libretexts.org Palladium-catalyzed reactions can also be used for the synthesis of functionalized tricyclic systems through an alkoxyacyloxylation process. acs.org
Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions
The allyl group of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. wikipedia.orgorganic-chemistry.org Of particular note are 1,3-dipolar cycloadditions, where a 1,3-dipole reacts with the alkene (dipolarophile) to form a five-membered ring. wikipedia.orgorganic-chemistry.orgnih.gov
In some cases, the imidazole (B134444) N-oxide derivative can act as a 1,3-dipole. For example, the reaction of 1-allyl-4,5-diphenyl-1H-imidazole 3-oxide with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile can lead to the formation of 1-allyl-1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one as a side product via a stepwise mechanism involving a zwitterionic intermediate. uzh.ch This suggests that the reaction proceeds through a Michael-type addition followed by subsequent transformations. uzh.ch
Furthermore, the allyl group itself can be part of a system that undergoes intramolecular cycloaddition. For instance, N-alkylation of 4,5-dihydroimidazoles with alkene-containing bromomethyl ketones can lead to intramolecular 1,3-dipolar cycloadditions of the resulting dihydroimidazolium ylides. nih.gov Additionally, 2-amido-1,3-diaminoallyl cations, generated under oxidative conditions, can act as 1,3-dipoles in cycloadditions with alkenes to form 2-amino imidazolines. nih.gov
Isomerization Reactions of the N-Allyl Group
The N-allyl group of this compound and related ureas can undergo isomerization to the corresponding N-(1-propenyl) group. nih.govnih.gov This isomerization can occur under basic conditions, for example, when heated with sodium tert-butoxide (NaOtBu), even in the absence of a palladium catalyst. nih.gov This side reaction has been observed during palladium-catalyzed carboamination reactions used to synthesize imidazolidin-2-ones. nih.govnih.gov
The isomerization of allyl ethers to the corresponding vinyl ethers can also be catalyzed by transition metal complexes, such as those of cobalt, and can proceed with high stereoselectivity. acs.org While specific studies on the isomerization of this compound itself are not detailed, the general reactivity pattern of N-allyl ureas suggests its susceptibility to this transformation.
Oxidation and Reduction Pathways of the Allylic Substituent
The allylic substituent of this compound can undergo both oxidation and reduction reactions.
Oxidation: The allyl group can be oxidized to form various products. For instance, the oxidation of N-allyl enamines can lead to the formation of azaheterocycles. acs.org In some cases, oxidation can be part of a cascade reaction, as seen in the copper(II)/iodine(III) oxide dimerization of heterocyclic ketene (B1206846) aminals, which can involve an allyl oxidation step. bohrium.com General methods for the allylic oxidation of alkenes to allylic alcohols often employ reagents like selenium dioxide. thieme-connect.de
Reduction: The double bond of the allyl group can be reduced to a propyl group. This can be achieved using standard reduction methods, such as catalytic hydrogenation. While specific examples for this compound are not provided in the search results, the reduction of an allyl group is a common transformation in organic synthesis.
Reactions of the Imidazolone (B8795221) Ring System
The imidazolone core of this compound is a versatile scaffold that can undergo a variety of chemical transformations. Its reactivity is influenced by the presence of the electron-donating nitrogen atoms and the electron-withdrawing carbonyl group.
Electrophilic and Nucleophilic Substitution on the Heterocyclic Ring
The imidazolone ring can participate in both electrophilic and nucleophilic substitution reactions, although the specific reactivity at different positions on the ring can be influenced by the substituents present.
Electrophilic Substitution: The electron-rich nature of the imidazole ring generally directs electrophiles to the carbon atoms. For instance, functionalization at the C5 position through reactions like Mannich amino methylation and Vilsmeier-Haack formylation has been reported for related imidazolone systems. researchgate.net These reactions introduce new side chains, providing analogues of amino acid residues. researchgate.net
Nucleophilic Substitution: The imidazolone ring itself is generally less susceptible to direct nucleophilic attack unless activated by appropriate electron-withdrawing groups or through the formation of an intermediate. However, derivatives of the imidazolone ring can readily undergo nucleophilic substitution. For example, the sulfur atom in the analogous compound 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can act as a nucleophile in substitution reactions with electrophiles. smolecule.com In the case of 2-halogenomethyl-substituted 2,3-dihydroimidazo[2,1-b] smolecule.comthiazole-5-ones, the halogen can be displaced by various nucleophiles, leading to a range of sulfur-containing derivatives and azides. nuph.edu.ua
Ring Transformations and Rearrangement Pathways
The imidazolone ring system can be involved in various ring transformations and rearrangement reactions, often leading to the formation of new heterocyclic structures.
One notable transformation is the rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones in boiling acetic acid, which can yield 2-alkyl/aryl-1H-indol-3-yl-ureas or 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas. researchgate.net The latter can further rearrange in the presence of hydrochloric acid to give 4-(2-aminophenyl)-1,3-dihydroimidazol-2-ones. researchgate.net
In a different rearrangement pathway, the adducts of 3-aminoquinoline-2,4-diones with isocyanates, which are structurally related to imidazolones, can undergo molecular rearrangements to produce a variety of products, including spiro-imidazolidinyl-oxindoles. researchgate.net
Furthermore, gold-catalyzed rearrangement-addition reactions of sulfenylated propargylic carboxylates with indoles can proceed through 1,2- and 1,3-carboxylate migrations to form functionalized indole (B1671886) products. nih.govacs.org While not directly involving an imidazolone, these types of rearrangements highlight the potential for complex transformations in related systems.
Base-Promoted Amidation and Esterification via Acyl C-C Bond Cleavage (for related acylimidazoles)
A significant reaction pathway for acylimidazole derivatives involves the base-promoted cleavage of the acyl C-C bond, enabling their use as acyl transfer agents for amidation and esterification. nih.gov This reactivity has been demonstrated for 2-acylimidazoles and imidazolium (B1220033) salts. nih.govdntb.gov.uarsc.org
In this process, the weak acyl C(O)-C bond of an imidazolium salt is cleaved to generate an acyl electrophile. nih.gov This electrophile then readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters. nih.gov This method is advantageous due to its broad substrate scope, accommodating various anilines, benzylic amines, phenols, and benzylic alcohols under basic conditions. nih.gov
The following table summarizes the types of transformations and the resulting products for related acylimidazole systems.
| Reagent | Product Type | Reference |
| Amines | Amides | nih.gov |
| Alcohols | Esters | nih.gov |
Applications As a Synthetic Building Block and Precursor
Construction of Complex Heterocyclic Compounds
1-Allyl-1,3-dihydro-imidazol-2-one serves as a foundational element in the synthesis of more intricate heterocyclic systems. The imidazole (B134444) core is a prevalent motif in a vast number of biologically active compounds and pharmaceuticals. researchgate.netnih.gov The presence of the allyl group on the nitrogen atom provides a reactive handle for various chemical transformations, enabling the elaboration of the basic imidazolone (B8795221) structure into more complex fused and substituted heterocyclic frameworks. nih.gov
For instance, the double bond of the allyl group can participate in cycloaddition reactions, leading to the formation of new rings fused to the imidazole core. Additionally, the nitrogen atoms of the imidazolone ring can be involved in reactions that expand the heterocyclic system. This versatility allows for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. nih.gov The development of new synthetic methodologies utilizing this building block continues to be an active area of research. nih.gov
Precursors for Polyfunctional Compounds and Derivatization
The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of polyfunctional compounds. The allyl group can be readily transformed into a variety of other functional groups through established chemical reactions. For example, oxidation of the allyl group can yield aldehydes, carboxylic acids, or diols, while hydroboration-oxidation can introduce a hydroxyl group at the terminal carbon.
Furthermore, the nitrogen atoms of the imidazolone ring can be substituted, and the carbonyl group can undergo reactions typical of amides. This allows for the introduction of a wide range of substituents and functional groups, leading to the generation of highly derivatized molecules with tailored properties. The ability to systematically modify the structure of this compound is crucial for creating libraries of compounds for screening in drug discovery and for developing new materials with specific functions.
Role in Stereoselective Organic Synthesis
The application of this compound and its derivatives extends into the realm of stereoselective synthesis, a critical area in the preparation of chiral molecules such as pharmaceuticals.
Development and Utilization as Chiral Auxiliaries and Ligands
Chiral derivatives of 1,3-dihydro-imidazol-2-one, often referred to as imidazolones, have been effectively employed as chiral auxiliaries. nih.govacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality in the target molecule. wikipedia.org Imidazolone-based auxiliaries have proven to be particularly useful in a variety of asymmetric reactions. researchgate.net
The rigid, planar structure of the imidazolone ring system, combined with the strategic placement of chiral substituents, allows for effective facial discrimination of incoming reagents, leading to high levels of stereocontrol. Furthermore, the development of chiral imidazolone-based ligands for transition metal catalysis is an emerging area of interest, with the potential to enable a broad range of enantioselective transformations.
Generation of Stereocenters in Carboamination and Allylic Alkylation Reactions
Palladium-catalyzed carboamination reactions of N-allylureas, which are precursors to 1-allyl-1,3-dihydro-imidazol-2-ones, have been shown to generate up to two new stereocenters in a single step with good to excellent diastereoselectivity. nih.govumich.edunih.gov These reactions involve the formation of a carbon-carbon and a carbon-nitrogen bond across the double bond of the allyl group. nih.gov The stereochemical outcome of the reaction can be controlled by the geometry of the starting alkene and the nature of the substituents on the urea (B33335). nih.gov For example, substrates derived from cyclic or E-1,2-disubstituted alkenes often exhibit high selectivity for the syn-addition product. nih.gov
Similarly, in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, chiral ligands derived from or incorporating the imidazolone scaffold can be used to control the enantioselectivity of the transformation. nih.govnih.govacs.org These reactions are fundamental for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to control the generation of stereocenters with high fidelity is of paramount importance in the synthesis of enantiomerically pure compounds. nih.gov
Formation of Advanced Materials and Functionalized Polymers
The unique chemical properties of this compound and its derivatives make them valuable monomers for the synthesis of advanced materials and functionalized polymers. The allyl group provides a site for polymerization, allowing for the creation of long-chain polymers with imidazolone units incorporated into the backbone or as pendant groups.
These polymers can exhibit a range of interesting properties, including thermal stability, specific binding capabilities, and catalytic activity. For example, polymers containing imidazolone moieties can be designed to act as selective ion-exchange resins or as supports for catalysts. The ability to tailor the functional groups on the imidazolone ring prior to polymerization allows for the creation of materials with specific and tunable properties for a variety of applications, including separations, catalysis, and drug delivery.
Synthons for Masked Carbonyl Groups or α,β-Unsaturated Acyl Anions
In certain synthetic contexts, the this compound moiety can function as a synthon for a masked carbonyl group or an α,β-unsaturated acyl anion. rsc.org A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.
The imidazolone ring can be viewed as a protected form of a carboxylic acid or an amide. Under specific reaction conditions, the ring can be cleaved to reveal the carbonyl functionality. This strategy can be useful when a free carbonyl group would be incompatible with other reagents or reaction conditions in a multi-step synthesis. Furthermore, deprotonation at the α-position to the carbonyl group can generate a nucleophilic species that is equivalent to an α,β-unsaturated acyl anion, which can then react with various electrophiles. rsc.org This provides a powerful tool for the construction of complex carbonyl-containing molecules.
Computational Chemistry Studies
Mechanistic Investigations of Reaction Pathways
Computational models have been instrumental in mapping the potential energy surfaces of reactions involving the formation and functionalization of the imidazol-2-one core. These studies clarify the stepwise processes, identify key intermediates, and determine the viability of different reaction pathways.
For instance, in the synthesis of imidazol-2-ones from propargylic ureas, computational studies using the ωB97XD functional have shed light on the reaction mechanism. acs.org The calculations confirmed that the reaction proceeds through a base-catalyzed intramolecular hydroamidation. acs.org The process involves the deprotonation of the urea (B33335), followed by a 5-exo-dig cyclization. This cyclization step is crucial, and calculations have shown that the formation of the five-membered ring is preferred due to the electronic characteristics of the allene (B1206475) intermediate formed in situ. acs.org
Similarly, the reactions of imidazole (B134444) N-oxides with electron-deficient alkenes to form imidazol-2-ones have been shown to proceed via a stepwise mechanism. uzh.ch Computational analysis supports the initial formation of a zwitterionic intermediate, which is a common precursor to all observed products. uzh.ch This intermediate results from the regioselective nucleophilic attack of the "nitrone-like" N-oxide on the alkene. uzh.ch
In the context of transition-metal catalysis, DFT studies have been crucial for understanding the behavior of allyl groups attached to heterocyclic systems. Mechanistic investigations into the reaction of palladium η¹-allyl complexes with carbon dioxide suggest that the reaction does not occur through a direct insertion of CO₂ into the palladium-carbon bond. Instead, a more complex pathway is favored, involving the nucleophilic attack of the terminal olefin of the allyl group on the electrophilic CO₂. nih.govacs.org This is followed by an associative substitution at the palladium center. nih.govacs.org These findings are critical for understanding potential catalytic functionalizations of the allyl moiety in 1-allyl-1,3-dihydro-imidazol-2-one.
A cornerstone of mechanistic investigation is the identification and characterization of transition states (TS) and the calculation of the associated free energy barriers (activation energies). These calculations reveal the kinetic feasibility of a proposed reaction step.
In the base-catalyzed cyclization of propargylic ureas to form imidazol-2-ones, DFT calculations determined that the barrier for the key cyclization step (from intermediate I1 to TS3–4) is a mere 12.5 kcal/mol. acs.org This low energy barrier is consistent with the experimentally observed rapid reaction rates at ambient conditions. acs.org The subsequent protonation step to yield the final product is highly exergonic. acs.org
Computational studies on related Wittig rearrangements of pyrazolone (B3327878) systems also highlight the power of transition state analysis. For a researchgate.net-rearrangement, a single transition state (TS1) was identified with a very high activation free energy of 49 kcal/mol, attributed to the strain of the incipient three-membered ring. mdpi.com In contrast, the competing nih.govresearchgate.net-rearrangement proceeds through two transition states with significantly lower energy barriers, explaining why this pathway is kinetically favored. mdpi.com
The table below summarizes representative calculated free energy data for reaction steps in related heterocyclic systems.
| Reaction System | Reaction Step | Computational Method | Calculated Free Energy Barrier (ΔG‡) | Reference |
|---|---|---|---|---|
| Cyclization of Propargylic Urea | 5-exo-dig Cyclization (I1 → TS3–4) | ωB97XD | 12.5 kcal/mol | acs.org |
| Wittig Rearrangement of Pyrazolone | researchgate.net-Rearrangement (II → TS1) | DFT | 49 kcal/mol | mdpi.com |
| Isomerization of Allylbenzyl Ether (Co-catalyzed) | Oxidative Addition (Z-isomer) | PBE0-D3BJ/def2-SVP | 26.4 kcal/mol | acs.org |
| Isomerization of Allylbenzyl Ether (Co-catalyzed) | Oxidative Addition (E-isomer) | PBE0-D3BJ/def2-SVP | 27.6 kcal/mol | acs.org |
Rationalization of Observed Reactivity and Stereoselectivity
Computational chemistry provides a quantitative framework for understanding why a particular regio- or stereoisomer is formed preferentially. By comparing the activation energies of competing transition states, chemists can predict and rationalize the observed product distributions.
In the palladium-catalyzed carboamination of N-allylureas to form substituted imidazolidin-2-ones, excellent diastereoselectivities are often observed. nih.gov DFT studies on related palladium-catalyzed allylic alkylations rationalize such outcomes by comparing the free energy surfaces of different mechanistic pathways (e.g., inner-sphere vs. outer-sphere). researchgate.net For example, calculations have shown that an inner-sphere pathway can be the most favorable, leading to the branched product in high diastereoselectivity. researchgate.net The diastereoselectivity is highly dependent on the nature of the substituents. researchgate.net
Similarly, DFT calculations were used to understand the stereoselectivity in the isomerization of allyl ethers catalyzed by cobalt complexes. acs.org The calculations revealed two potential pathways after the initial coordination of the allyl ether. By comparing the transition state barriers for the oxidative addition step leading to the E- and Z-isomers, the model could correctly predict the experimentally observed preference. For one catalyst, the transition state leading to the Z-isomer was favored by 1.2 kcal/mol (26.4 kcal/mol vs. 27.6 kcal/mol), explaining the observed Z-selectivity. acs.org
Electronic Structure Analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT is a powerful method for probing the electronic structure of molecules. It allows for the calculation of various properties that govern reactivity and spectroscopy, such as the distribution of electron density, molecular orbital energies, and molecular electrostatic potentials (MEP).
Analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. In related imidazole derivatives, the distribution and energies of these frontier orbitals have been used to investigate interactions with other molecules and predict reactivity. researchgate.netnih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within a molecule, providing insights into its stability. researchgate.net Furthermore, MEP maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction. researchgate.netsemanticscholar.org
Time-dependent DFT (TD-DFT) extends these principles to excited states, enabling the prediction and interpretation of electronic absorption spectra (UV-Vis). semanticscholar.org This method is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed experimentally.
Theoretical Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are frequently used to predict spectroscopic data (NMR, IR, UV-Vis) for proposed structures, serving as a powerful tool for structural confirmation when compared with experimental spectra.
Infrared (IR) Spectra: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of a molecule. DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to predict the gas-phase IR spectra of related heterocyclic systems like imidazo[1,2-a]pyrazinediones. It is common practice to apply a scaling factor (e.g., 0.959 for B3LYP) to the calculated wavenumbers to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). semanticscholar.org These calculations have been applied to various heterocyclic compounds, and the predicted chemical shifts often show good correlation with experimental values, aiding in signal assignment and structure verification. nih.govsemanticscholar.orgnih.gov
UV-Vis Spectra: As mentioned, TD-DFT is the method of choice for predicting UV-Vis spectra. By calculating the vertical excitation energies and oscillator strengths, one can simulate the electronic absorption spectrum and compare it to experimental measurements to understand the electronic transitions involved. semanticscholar.org
The following table summarizes the application of computational methods for predicting spectroscopic data for related compounds.
| Spectroscopy Type | Computational Method | Key Application | Reference |
|---|---|---|---|
| Infrared (IR) | DFT (B3LYP/6-31G(d)) with scaling factor | Prediction of vibrational frequencies and band assignments. | |
| NMR (¹H, ¹³C) | GIAO-DFT | Calculation of chemical shifts for structural elucidation. | semanticscholar.org |
| UV-Vis | TD-DFT | Prediction of electronic transition energies (λmax). | semanticscholar.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Comprehensive 1D and 2D NMR Techniques (COSY, HMBC, HSQC/HMQC)
For the structural confirmation of imidazole (B134444) derivatives, a suite of NMR experiments is typically employed.
1D NMR: ¹H NMR spectra provide information on the chemical environment of protons, their multiplicity revealing scalar coupling with neighboring protons. For an allyl group, characteristic signals include a multiplet for the methine proton (-CH=) and distinct signals for the terminal vinyl protons (=CH₂). The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.
2D NMR:
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, for instance, within the allyl group.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting structural fragments, such as linking the allyl group's methylene (B1212753) protons to the N1-position of the imidazole ring.
While detailed spectra for 1-Allyl-1,3-dihydro-imidazol-2-one are not available, data for related structures like 1-allyl-3-substituted imidazolidin-2-ones have been fully assigned using these techniques to confirm their cyclic structure and substitution patterns.
¹⁵N NMR for Nitrogen Resonance Assignment and Tautomerism Studies
¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for directly observing the nitrogen atoms in a molecule. The chemical shifts of nitrogen are highly sensitive to their electronic environment, including hybridization and participation in hydrogen bonding or tautomeric equilibria. In imidazoles and related heterocycles, ¹⁵N NMR can distinguish between the pyrrole-like and pyridine-like nitrogen atoms. Long-range ¹H-¹⁵N HMBC experiments can be used to assign the nitrogen resonances by correlating them to known proton signals, which is instrumental in studying tautomerism. No specific ¹⁵N NMR data for this compound have been reported in the reviewed literature.
Application of Residual Dipolar Couplings (RDC) for Conformational Analysis
Residual Dipolar Couplings (RDCs) provide long-range structural information, including the relative orientation of different parts of a molecule. This technique requires the partial alignment of the molecule in a suitable medium, such as a liquid crystal. RDCs are particularly useful for determining the preferred conformation of flexible molecules in solution. For a molecule like this compound, RDCs could, in principle, be used to define the conformational preference of the allyl group relative to the imidazole ring. However, the application of RDC analysis to this specific compound has not been found in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with the molecular formula C₆H₈N₂O, the expected mass can be precisely calculated and compared against the experimental value.
Studies utilizing ESI-HRMS have identified an ion at m/z 125.0709, corresponding to the protonated molecule [M+H]⁺. Another analysis reported a calculated mass for [M+H]⁺ of 125.06371 and a found value of 125.06305. The sodium adduct [M+Na]⁺ has also been observed, with a calculated value of 147.0529 and a found value of 147.0537. These findings are consistent with the molecular formula C₆H₈N₂O.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
|---|---|---|---|
| [M+H]⁺ | 125.0637 | 125.0631 | |
| [M+H]⁺ | - | 125.0709 | |
| [M+Na]⁺ | 147.0529 | 147.0537 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorption bands would include:
N-H stretch: A band in the region of 3200-3400 cm⁻¹ for the secondary amine.
C=O stretch: A strong absorption band for the urea-like carbonyl group, typically around 1680-1710 cm⁻¹.
C=C stretch: A band for the alkene in the allyl group, usually around 1640 cm⁻¹.
C-H stretches: Bands for sp² and sp³ hybridized C-H bonds just above and below 3000 cm⁻¹, respectively.
While specific IR spectra for this compound are not available, data for the closely related 1-allyl-3-benzyl-1,3-dihydro-2H-benzimidazol-2-one shows a strong C=O stretch at 1710 cm⁻¹.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. There are no published crystal structures for this compound in the searched literature. However, the crystal structure of the related compound 1-Allyl-1H-1,3-benzimidazol-2(3H)-one has been determined. In that structure, the benzimidazole (B57391) ring system is essentially planar, and the allyl group is oriented nearly perpendicular to the ring. The molecules form dimers in the crystal lattice through N-H···O hydrogen bonds.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The imidazolone (B8795221) scaffold is a cornerstone in the development of chiral auxiliaries and ligands for asymmetric catalysis. chim.it Future research should focus on harnessing 1-Allyl-1,3-dihydro-imidazol-2-one as a precursor to novel chiral ligands. The nitrogen atoms of the imidazolone ring, in conjunction with potential modifications of the allyl group, could chelate to various transition metals, creating catalysts for stereoselective reactions.
A key area of exploration would be in asymmetric allylic alkylation, where related chiral imidazolone auxiliaries have demonstrated the ability to induce high levels of stereoselectivity. chim.itbeilstein-journals.orgbeilstein-journals.org For instance, iridium-catalyzed allylic amination has been successfully applied to various N-heterocycles, including imidazoles, to produce enantioenriched N-allyl products. nih.gov Developing catalytic systems based on this compound could lead to highly efficient and stereodivergent syntheses of complex chiral molecules. snnu.edu.cn Furthermore, the synthesis and application of chiral imidazoles and their corresponding N-oxides as ligands in copper-catalyzed cyclopropanation reactions have shown promise, suggesting a potential avenue for this compound-derived catalysts. uzh.ch
Table 1: Potential Catalytic Applications for this compound Derivatives
| Catalytic Reaction | Metal Center | Potential Outcome | Related Research |
| Asymmetric Allylic Alkylation | Iridium, Palladium, Nickel | Synthesis of chiral α-allylated carbonyl compounds | beilstein-journals.orgsnnu.edu.cn |
| Asymmetric Cyclopropanation | Copper | Enantioselective synthesis of cyclopropanes | uzh.ch |
| Asymmetric Friedel-Crafts Alkylation | Copper | Synthesis of chiral indole (B1671886) derivatives | nih.gov |
| Asymmetric Hydrogenation | Iridium | Enantioselective reduction of quinolines | chim.it |
Exploration of Unconventional Reactivity Modes for the Allyl Moiety
The allyl group in this compound is ripe for the exploration of unconventional reactivity. While typical reactions involve the double bond, investigating alternative activation modes could unlock novel synthetic pathways. For example, N-heterocyclic carbene (NHC) catalysis has been used to achieve Umpolung reactivity, converting aldehydes into acyl anions. domainex.co.uk It is conceivable that the imidazolone moiety of this compound could be a precursor to an NHC, which could then participate in cooperative catalysis to functionalize the allyl group in new ways. domainex.co.uk
Furthermore, the study of η3-allyl palladium complexes with N-heterocyclic carbene ligands has revealed interesting isomerization and reactivity patterns. researchgate.net Investigating the coordination of this compound to palladium and other transition metals could lead to the discovery of novel catalytic cycles and synthetic transformations. The reactivity of the allyl group can also be influenced by the electronic nature of the imidazolone ring, potentially leading to regioselective and stereoselective outcomes that are not achievable with simple allyl systems. The oxidative addition of sulfonamides to allylic derivatives, for instance, is highly dependent on the substrate and reaction conditions, suggesting that the imidazolone scaffold could be used to tune the reactivity of the allyl group. benthamscience.com
Integration into Cascade Reactions and Total Synthesis of Complex Molecular Architectures
The imidazolone core is a prevalent feature in many natural products. rsc.org The unique combination of the imidazolone ring and the allyl group in this compound makes it an attractive building block for cascade reactions aimed at the rapid construction of complex molecular scaffolds. Cascade reactions, which involve two or more bond-forming events in a single operation, are highly efficient and atom-economical. acs.orgnih.govorganic-chemistry.orgchemistryviews.org
Future research could focus on designing cascade sequences that initiate at the allyl group and terminate with a cyclization involving the imidazolone ring, or vice versa. For example, a palladium-catalyzed carboamination of the allyl group could be followed by an intramolecular cyclization to construct polycyclic systems. nih.govumich.edu The imidazolone scaffold itself has been synthesized through cascade reactions, highlighting the potential for this chemistry. researchgate.net The application of such strategies in the total synthesis of natural products containing the imidazolone motif is a particularly promising avenue. rsc.orgdntb.gov.ua
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the structure, reactivity, and electronic properties of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into its conformational preferences, the energetics of different reaction pathways, and the nature of its frontier molecular orbitals. nih.govacs.orgbenthamdirect.com
Future computational studies should focus on:
Mechanistic Investigations: Modeling the transition states of potential reactions, such as catalytic cycles and cascade reactions, to elucidate the factors controlling stereoselectivity and efficiency. acs.org
Property Prediction: Calculating key electronic properties like HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces to predict reactivity and potential applications in materials science. nih.govbenthamdirect.comrsc.org
Ligand Design: Simulating the coordination of this compound and its derivatives to various metal centers to guide the design of new catalysts. researchgate.net
These computational studies will not only rationalize experimental observations but also guide the design of new experiments and the development of novel applications for this compound. irb.hr
Table 2: Calculated Properties of Imidazolone Derivatives from DFT Studies
| Compound/System | Calculated Property | Significance | Reference |
| Imidazolone Derivatives | HOMO-LUMO Energy Gap | Relates to electronic transitions and reactivity | nih.gov |
| Benzothiazole-Imidazolone Hybrids | Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack | benthamdirect.com |
| Guanine Oxidation Products | Reaction Pathways to Imidazolone | Elucidates mechanisms of DNA damage | acs.org |
Design of Novel Functional Materials and Molecular Recognition Systems Based on the Imidazolone Scaffold
The imidazolone scaffold is a key component in a variety of functional materials and molecular recognition systems. rsc.org The ability of the imidazolone ring to participate in hydrogen bonding and π-stacking interactions makes it an excellent candidate for the construction of supramolecular assemblies and sensors. irb.hrrsc.org The allyl group of this compound provides a convenient point for polymerization or for grafting onto surfaces, opening up possibilities for the creation of new functional polymers and materials.
Future research in this area could explore:
Fluorescent Sensors: The imidazolone core is part of the chromophore of the green fluorescent protein (GFP). researchgate.net By functionalizing the allyl group with different recognition units, it may be possible to create fluorescent sensors for ions or small molecules.
Self-Healing Materials: The reversible nature of some interactions involving the imidazolone ring could be exploited in the design of self-healing polymers.
Molecular Scaffolds for Drug Discovery: The imidazolone scaffold is a privileged structure in medicinal chemistry. nih.govarxiv.org Systematic enumeration and modification of the this compound structure could lead to the discovery of new drug candidates. nih.govnih.gov
Q & A
Q. What are the standard synthetic protocols for 1-Allyl-1,3-dihydro-imidazol-2-one, and how can reaction conditions be optimized?
A common method involves alkylation of the parent imidazolone with allyl bromide. For example, refluxing 1,3-dihydro-imidazol-2-one with allyl bromide in anhydrous dioxane in the presence of potassium carbonate (K₂CO₃) as a base for 16 hours yields the allylated product . Catalytic tetra-n-butylammonium bromide (TBAB) can enhance reaction efficiency under mild conditions, as demonstrated in analogous benzimidazolone alkylations . Optimization may include solvent selection (e.g., replacing dioxane with greener alternatives like acetonitrile), adjusting stoichiometry, or employing microwave-assisted synthesis to reduce reaction time.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm allyl group integration and regioselectivity. For example, the allyl protons typically appear as a multiplet between δ 4.5–5.5 ppm, while the imidazolone ring protons resonate near δ 6.5–7.5 ppm .
- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry, as shown in structurally related imidazolone derivatives .
- HPLC-MS : Validates purity and molecular weight, particularly when synthesizing derivatives for biological testing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations can model the compound’s electron distribution, frontier molecular orbitals, and reaction pathways. For example, Hirshfeld surface analysis and electrostatic potential maps have been applied to imidazole analogs to predict sites for electrophilic/nucleophilic attack . These models guide experimental design, such as selecting catalysts for further functionalization .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting points) of this compound derivatives?
- Systematic replication : Reproduce synthesis and purification protocols from conflicting studies.
- Analytical cross-validation : Use differential scanning calorimetry (DSC) to verify melting points and dynamic light scattering (DLS) to assess aggregation states.
- Theoretical alignment : Compare experimental data with computational predictions (e.g., solubility parameters via COSMO-RS) to identify outliers .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Antimicrobial testing : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to determine IC₅₀ values .
- Mechanistic studies : Employ fluorescence-based enzymatic assays (e.g., cytochrome P450 inhibition) to probe molecular targets .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Byproduct formation : Monitor reaction intermediates via in-situ FTIR or LC-MS to detect side products like over-alkylated species.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
- Catalyst recycling : Explore immobilized catalysts (e.g., polymer-supported TBAB) to improve sustainability .
Methodological Considerations
Q. How do solvent polarity and temperature affect the regioselectivity of allylation reactions?
Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic attack at the imidazolone nitrogen, while less polar solvents (e.g., toluene) may promote alternative pathways. Kinetic studies at varying temperatures (25–80°C) can map activation energies for competing reactions .
Q. What advanced techniques validate the stability of this compound under storage conditions?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Mass spectrometry : Identify degradation products (e.g., hydrolysis to imidazolone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
